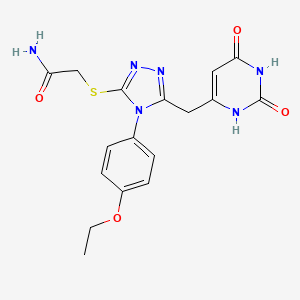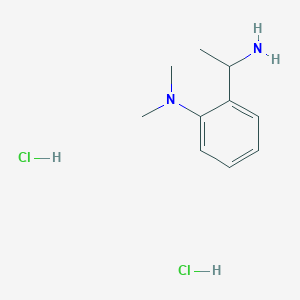
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride” is also known as Y-27632 . It is a highly potent, cell-permeable, reversible, and selective inhibitor of Rho-associated protein kinases . It is used in various scientific research fields, including stem cell research and cell growth and viability studies .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with an aminoethyl group and a pyridyl group attached . The chemical formula is C₁₄H₂₁N₃O•2HCl .Chemical Reactions Analysis
This compound is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is competitive with respect to ATP . It also inhibits PRK2 .Physical And Chemical Properties Analysis
Y-27632 is a crystalline solid . It is soluble in DMSO, methanol, and water . It is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Environmental Pollutant Analysis
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been explored in studies related to environmental pollutants, specifically in the context of 2,6-dimethylaniline, a related aromatic amine. Research has shown that 2,6-dimethylaniline, which shares structural similarities with 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, can form DNA adducts, indicating potential carcinogenicity and emphasizing the importance of monitoring such compounds in environmental samples (Gonçalves, Beland, & Marques, 2001).
Chromophore Development
In the development of novel chromophores, the compound's derivatives have been employed to create highly functionalized structures demonstrating intense, low-energy charge-transfer bands. These developments are crucial in materials science for creating advanced optical and electronic materials (Jayamurugan et al., 2011).
Crystal Engineering
The compound has also been instrumental in crystal engineering, where derivatives such as 4-ethynyl-N,N-dimethylaniline have been analyzed to understand their crystal and molecular structures. Such studies are vital for designing materials with specific crystalline properties for technological applications (Batsanov et al., 2006).
Catalysis Research
In catalysis research, derivatives of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride have been synthesized and applied in cross-coupling reactions, demonstrating their effectiveness as ligands in facilitating chemical transformations. This area of research is crucial for developing more efficient and environmentally friendly synthetic methodologies (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Radical Cation Reactivity
The reactivity patterns of related compounds, such as dialkylaniline radical cations, have been studied, providing insights into their potential applications in synthetic chemistry. Understanding these reactivity patterns is essential for developing new reactions and materials (Kirchgessner, Sreenath, & Gopidas, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

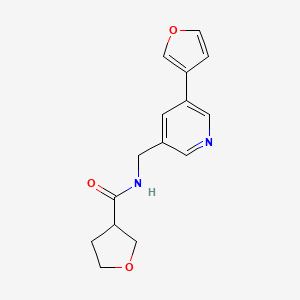
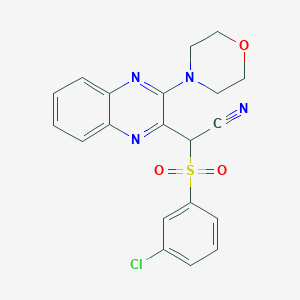
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)
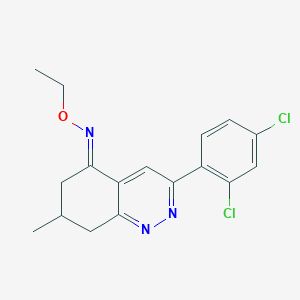
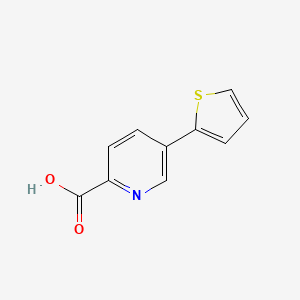
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)
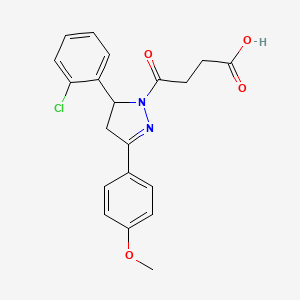
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
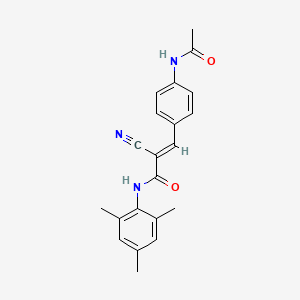
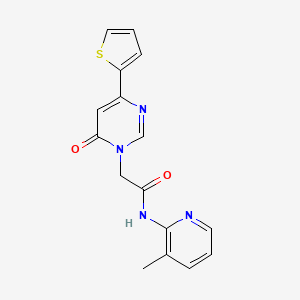
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)
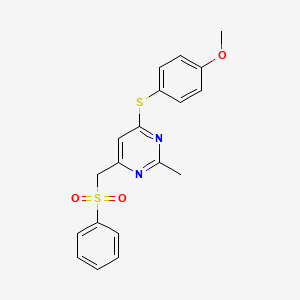
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
